molecular formula C25H20N2O5S4 B343598 ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

Cat. No.: B343598
M. Wt: 556.7 g/mol
InChI Key: DVIYNFDFQYZXNO-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of various functional groups through reactions such as sulfonylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can be compared with other thiazolopyridine derivatives, such as:

  • Ethyl 5-amino-3-oxo-6-(methylsulfonyl)-7-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate
  • Ethyl 5-amino-3-oxo-6-(phenylsulfonyl)-7-(2-furyl)-2-(2-furylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

Properties

Molecular Formula

C25H20N2O5S4

Molecular Weight

556.7 g/mol

IUPAC Name

ethyl (2Z)-5-amino-6-(benzenesulfonyl)-3-oxo-7-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C25H20N2O5S4/c1-2-32-25(29)20-19(17-11-7-13-34-17)21(36(30,31)16-9-4-3-5-10-16)22(26)27-23(28)18(35-24(20)27)14-15-8-6-12-33-15/h3-14,19H,2,26H2,1H3/b18-14-

InChI Key

DVIYNFDFQYZXNO-JXAWBTAJSA-N

SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CC=CS5)S2

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=CC=CS5)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CC=CS5)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.